Thioproperazine dimethanesulfonate

Übersicht

Beschreibung

Thioproperazinmesylat ist eine potente neuroleptische Verbindung, die zur Gruppe der Phenothiazine gehört. Sie wird hauptsächlich als Antipsychotikum zur Behandlung von akuter und chronischer Schizophrenie eingesetzt, einschließlich Fällen, die gegenüber gängigeren Neuroleptika refraktär sind. Darüber hinaus wird es zur Behandlung von manischen Syndromen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thioproperazinmesylat umfasst mehrere Schlüsselschritte:

Thioetherbildung: Die Reaktion zwischen 2-Aminothiophenol und 4-Chlor-N,N-dimethyl-3-nitrobenzolsulfonamid bildet 4-(2-Aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzolsulfonamid.

Sandmeyer-Reaktion: Dieser Zwischenprodukt wird einer Sandmeyer-Reaktion mit Kupfer(I)-bromid unterzogen, um 4-[(2-Bromphenyl)thio]-N,N'-dimethyl-3-nitrobenzolsulfonamid zu ergeben.

Bechamp-Reduktion: Das Produkt wird dann unter Verwendung der Bechamp-Reduktionsmethode zu 3-Amino-4-[(2-Bromphenyl)thio]-N,N-dimethylbenzolsulfonamid reduziert.

Goldberg-Reaktion: Dieser Schritt vervollständigt die Bildung des Phenothiazinrings, was zu N,N-Dimethyl-10H-phenothiazin-2-sulfonamid führt.

Seitenkettenanlagerung: Schließlich wird die Seitenkette durch eine Sodamid-Reaktion mit 1-(3-Chlorpropyl)-4-methylpiperazin angelagert, was Thioproperazin ergibt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Thioproperazinmesylat folgt ähnlichen Synthesewegen, wird aber für die Großserienfertigung optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsprozesse, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thioproperazinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Thioproperazine dimethanesulfonate is primarily indicated for:

- Management of Schizophrenia : It is effective in treating both acute and chronic forms of schizophrenia, including cases resistant to other neuroleptics. This efficacy is attributed to its ability to antagonize dopamine receptors, particularly D2 subtypes, which play a crucial role in the pathophysiology of schizophrenia .

- Treatment of Manic Syndromes : The compound is also used in managing manic episodes associated with bipolar disorder, providing stabilization of mood through its action on neurotransmitter systems .

Scientific Research Applications

This compound serves as a valuable tool in scientific research:

3.1. Pharmacological Studies

- Neurotransmitter System Research : Researchers investigate the effects of thioproperazine on neurotransmitter pathways, enhancing understanding of psychotropic drug mechanisms and aiding in the development of new therapeutic agents .

3.2. Drug Development

- Model Compound : It is used as a model for studying phenothiazine derivatives, facilitating the synthesis of novel compounds with improved efficacy or reduced side effects .

3.3. Biochemical Analysis

- Cellular Effects : Studies have shown that thioproperazine alters cellular signaling pathways and gene expression related to mood regulation and motor control .

Case Studies and Clinical Trials

Several clinical studies have documented the efficacy and safety profile of thioproperazine:

- A study highlighted its effectiveness in patients with treatment-resistant schizophrenia, demonstrating significant symptom reduction compared to placebo controls .

- Long-term studies have monitored patients for adverse effects such as tardive dyskinesia and neuroleptic malignant syndrome, underscoring the importance of careful dosage management .

Safety Profile and Adverse Effects

While this compound is effective, it carries potential risks:

- Tardive Dyskinesia : A serious movement disorder that can occur after prolonged use.

- Neuroleptic Malignant Syndrome : A rare but life-threatening condition characterized by severe muscle rigidity and autonomic instability.

- Metabolic Effects : There are reports of weight gain and glucose intolerance among users, necessitating regular monitoring during treatment .

Wirkmechanismus

Thioproperazine mesylate acts as an antagonist on various postsynaptic receptors:

Dopaminergic Receptors: Blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.

Serotonergic Receptors: Blocks 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.

Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemesis.

Alpha Receptors: Blocks alpha1 and alpha2 receptors, causing antisympathomimetic effects.

Muscarinic Receptors: Blocks M1 and M2 receptors, resulting in anticholinergic symptoms

Vergleich Mit ähnlichen Verbindungen

Thioproperazinmesylat ist unter den Phenothiazinderivaten einzigartig aufgrund seines spezifischen Rezeptorprofils und seiner therapeutischen Wirkungen. Ähnliche Verbindungen sind:

Chlorpromazin: Ein weiteres Phenothiazinderivat mit antipsychotischen Eigenschaften, aber einem anderen Rezeptorprofil.

Fluphenazin: Ein Phenothiazinderivat mit längerer Wirkdauer und einem anderen Nebenwirkungsprofil.

Perphenazin: Ähnlich in der Struktur, aber mit unterschiedlichen pharmakologischen Eigenschaften

Biologische Aktivität

Thioproperazine dimethanesulfonate, commonly known as Thioproperazine, is a typical antipsychotic belonging to the phenothiazine class. It is primarily utilized in the treatment of schizophrenia and manic episodes associated with bipolar disorder. The compound exhibits a range of biological activities, particularly its neuroleptic effects, which are critical for its therapeutic applications.

Thioproperazine functions mainly as a dopamine D2 receptor antagonist, which plays a significant role in its antipsychotic properties. By blocking these receptors, it helps to alleviate psychotic symptoms such as hallucinations and delusions. Additionally, it has been noted for its cataleptic and antiapomorphine activities while exhibiting minimal sedative effects compared to other antipsychotics .

Pharmacological Effects

The pharmacological profile of Thioproperazine includes:

- Antipsychotic Activity : Effective in managing acute and chronic schizophrenia.

- Antiemetic Properties : Used to prevent nausea and vomiting.

- Sedative Effects : While primarily an antipsychotic, it has sedative properties but is less pronounced than in other agents.

- Extrapyramidal Symptoms : Common side effects include movement disorders due to its dopaminergic activity .

Side Effects

Thioproperazine can lead to various side effects, which can be categorized as common and rare but serious:

-

Common Side Effects :

- Extrapyramidal symptoms (EPS)

- Amenorrhea

- Weight changes

- Drowsiness

- Dry mouth

- Rare but Serious Side Effects :

Efficacy in Schizophrenia

A study published in the Journal of Clinical Psychopharmacology demonstrated that Thioproperazine is effective in patients who do not respond adequately to other neuroleptics. The study involved a cohort of patients with treatment-resistant schizophrenia, highlighting the need for careful dosage adjustments to minimize side effects while achieving therapeutic efficacy .

Long-term Use and Monitoring

Research indicates that long-term use of Thioproperazine requires careful monitoring due to the risk of tardive dyskinesia and other hematological abnormalities. A retrospective cohort study showed an increased incidence of hematological malignancies among patients treated with clozapine compared to those on olanzapine, suggesting a need for vigilance regarding blood parameters during treatment .

Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Efficacy in Treatment-Resistant Schizophrenia | Significant improvement in symptoms observed; dosage adjustments necessary |

| Side Effects Monitoring | Increased risk of tardive dyskinesia; regular blood tests recommended |

| Comparative Risk of Hematological Malignancies | Higher incidence with clozapine; implications for long-term use monitoring |

Side Effects Profile

| Side Effect | Frequency | Management Strategies |

|---|---|---|

| Extrapyramidal Symptoms | Common | Dose adjustment; adjunctive medications |

| Neuroleptic Malignant Syndrome | Rare | Immediate discontinuation; supportive care |

| Hyperglycemia | Rare | Glycemic monitoring; dietary adjustments |

Eigenschaften

CAS-Nummer |

2347-80-0 |

|---|---|

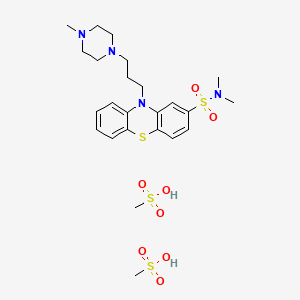

Molekularformel |

C23H34N4O5S3 |

Molekulargewicht |

542.7 g/mol |

IUPAC-Name |

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4) |

InChI-Schlüssel |

KKBJVNCSGLJPDR-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O |

Kanonische SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O |

Key on ui other cas no. |

2347-80-0 |

Synonyme |

Majeptil thioproperazine thioproperazine mesylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.